molecular formula C10H11BrF3NO B1414301 5-Bromo-2-(2-methylpropoxy)-3-(trifluoromethyl)pyridine CAS No. 2092001-08-4

5-Bromo-2-(2-methylpropoxy)-3-(trifluoromethyl)pyridine

Cat. No. B1414301
CAS RN: 2092001-08-4
M. Wt: 298.1 g/mol
InChI Key: NLCRFENGLLLARZ-UHFFFAOYSA-N
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Description

“5-Bromo-2-(2-methylpropoxy)-3-(trifluoromethyl)pyridine” is a chemical compound with the molecular formula C9H12BrNO . It is also known by its synonyms “5-Bromo-2-isobutoxypyridine” and "Pyridine, 5-bromo-2-(2-methylpropoxy)-" .


Synthesis Analysis

The synthesis of “5-Bromo-2-(2-methylpropoxy)-3-(trifluoromethyl)pyridine” involves a mixture of cesium carbonate, 5-bromo-2-fluoropyridine, and 2-methylpropan-1-ol in DMSO. This mixture is stirred at 120 °C for 18 hours. The reaction is then diluted with water and extracted with diethyl ether three times .


Molecular Structure Analysis

The molecular weight of “5-Bromo-2-(2-methylpropoxy)-3-(trifluoromethyl)pyridine” is 230.1 . The MDL Number is MFCD14652089 .

Scientific Research Applications

Synthesis of Bioactive Molecules

5-Bromo-2-(2-methylpropoxy)-3-(trifluoromethyl)pyridine: is a versatile intermediate in organic synthesis. It can be used to construct a variety of bioactive molecules, including pharmaceuticals and agrochemicals. Its bromine atom is a reactive site that can undergo further transformations, such as Suzuki coupling, to create complex structures found in biologically active compounds .

Material Science

In material science, this compound can contribute to the development of novel materials with specific electronic properties. The presence of a trifluoromethyl group can influence the electron distribution within a molecule, which is crucial for designing organic semiconductors used in solar cells and light-emitting diodes (LEDs) .

Environmental Science

The compound’s reactivity and structural features make it a candidate for environmental remediation research. Scientists can explore its use in the synthesis of sensors that detect environmental pollutants or in the creation of degradation-resistant materials .

Chemical Synthesis

This pyridine derivative is a valuable building block in chemical synthesis. It can be used to create a wide range of chemicals, including those that have applications in dyes, pigments, and corrosion inhibitors. Its ability to participate in various chemical reactions makes it a compound of interest for synthetic chemists .

Biochemistry Research

In biochemistry, researchers can utilize this compound to study pyridine-based enzyme inhibitors. The trifluoromethyl group, in particular, is known to improve the binding affinity of small molecules to enzymes, making it a useful moiety in the design of enzyme inhibitors .

Pharmacology

Pharmacologically, the compound can be investigated for its potential use in drug discovery. Its structural features may allow it to interact with biological targets, leading to the development of new medications. The compound’s properties could be harnessed to improve drug delivery systems or to enhance the pharmacokinetic profile of therapeutic agents .

properties

IUPAC Name

5-bromo-2-(2-methylpropoxy)-3-(trifluoromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrF3NO/c1-6(2)5-16-9-8(10(12,13)14)3-7(11)4-15-9/h3-4,6H,5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLCRFENGLLLARZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC1=C(C=C(C=N1)Br)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-2-(2-methylpropoxy)-3-(trifluoromethyl)pyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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